molecular formula C6H16Cl2Si2 B1585126 1,2-Bis(chlorodimethylsilyl)ethane CAS No. 13528-93-3

1,2-Bis(chlorodimethylsilyl)ethane

Cat. No. B1585126
CAS RN: 13528-93-3
M. Wt: 215.26 g/mol
InChI Key: VGQOKOYKFDUPPJ-UHFFFAOYSA-N
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Description

1,2-Bis(chlorodimethylsilyl)ethane is a transparent low melting solid . It is used as a protecting reagent for primary amines . It also finds applications in the medicine field, electronics industry, and polymer material .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(chlorodimethylsilyl)ethane is C6H16Cl2Si2 . The compound consists of two chlorodimethylsilyl groups attached to an ethane backbone .


Physical And Chemical Properties Analysis

1,2-Bis(chlorodimethylsilyl)ethane is a transparent low melting solid with a melting point of 36–41°C and a boiling point of 198°C/734 mmHg .

Scientific Research Applications

Synthesis of Silicon-Containing Macrocyclic Peroxides

1,2-Bis(chlorodimethylsilyl)ethane plays a significant role in the synthesis of cyclic silicon-containing peroxides. These compounds, which can contain various numbers of silicon atoms in their rings, are produced through reactions with gem-bis(hydroperoxides) and exhibit stability under ambient conditions. These cyclic peroxides, characterized by methods like NMR spectroscopy, X-ray diffraction, and high-resolution mass spectrometry, have yields ranging from 77 to 95%, highlighting their efficient synthesis (Arzumanyan et al., 2014).

Development of Organometallic Compounds

In organometallic chemistry, 1,2-bis(chlorodimethylsilyl)ethane is utilized to create various organometallic compounds. For instance, its interaction with different Grignard reagents results in the synthesis of tetraalkyldiphosphines. These phosphines are sensitive to air but not spontaneously inflammable, indicating their potential utility in specialized chemical environments (Burt et al., 1979).

Electrochemical Synthesis of Polymers

Electrolysis of 1,2-bis(chlorodimethylsilyl)ethane leads to the formation of poly(disilanylene)ethylenes. These high molecular weight polymers, created using copper electrodes and specific supporting electrolytes, are notable for not including silicon-oxygen bonds in their polymer backbone. This research provides insights into the electrochemical synthesis of silicon-based polymers and their potential applications (Kunai et al., 1992).

Synthesis of Heterocyclic Silicon-Nitrogen Compounds

1,2-Bis(chlorodimethylsilyl)ethane is instrumental in the preparation of novel five-membered heterocyclic silicon-nitrogen compounds. Through reactions with ammonia and amines, this compound yields products with varying yields. These outcomes contribute to the understanding of silicon-nitrogen chemistry and the potential for creating new types of heterocyclic compounds (Xie, 1981).

Formation of Condensation Products

1,2-Bis(chlorodimethylsilyl)ethane reacts with DBN (1,5-diazabicyclo[4.3.0]non-5-ene) and t-BuLi to form a condensation product, which then reacts with MgCl2 to produce a cyclic magnesium diamide with a tricyclic structure. This study demonstrates the compound's reactivity and potential for creating complex molecular structures (Ionkin & Marshall, 2003).

Safety And Hazards

1,2-Bis(chlorodimethylsilyl)ethane causes burns of eyes, skin, and mucous membranes . It is a combustible material and containers may explode when heated . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide, and hydrogen chloride gas .

properties

IUPAC Name

chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQOKOYKFDUPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065520
Record name Ethylenebis(chlorodimethylsilane)
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Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(chlorodimethylsilyl)ethane

CAS RN

13528-93-3
Record name 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane]
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Record name 1,2-Bis(chlorodimethylsilyl)ethane
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Record name Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl-
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Record name Ethylenebis(chlorodimethylsilane)
Source EPA DSSTox
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Record name Ethylenebis[chlorodimethylsilane]
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Record name 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE
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Synthesis routes and methods

Procedure details

H2 gas was forced into 300.0 g (1.41 mol) of 1,2-bis (chlorodimethylsilyl)ethene and 1.5 g(0.7 mmol of pure Pd) of Pd/active carbon while stirring at a temperature of 50° C., until a pressure of 5.0 bar was reached. As a result of the reaction, the pressure gradually decreased again to about 2.0 to 2.5 bar (progressing hydrogenation reaction). Further H2 gas was forced in until a pressure of 5.0 bar was reached. Once again the pressure decreased to 2.0 to 2.5 bar, as a result of the hydrogenation reaction. This process was repeated about 15 to 20 times until the pressure remained constant at 5 bar when further H2 gas was forced in, i.e. no more H2 gas was absorbed by the system. Stirring was then continued for 2 h at a pressure of 5 bar and a temperature of 50° C. After venting, filtration was effected over a pressure drop. The results are summarized in Table 1.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
VG Lakhtin, SP Knyazev, LE Gusel'nikov… - Russian Journal of …, 2008 - Springer
Unsymmetrical 1,2-bis(diorganylsilyl)ethanes were synthesized by two procedures. Hydrosilylation of chloro(vinyl)silanes were used to obtain compounds of the general formula ClMe 2 …
Number of citations: 2 link.springer.com
M Oikawa, T Kageyama, T Sugizaki, O Moriya… - Polymer …, 2000 - nature.com
Tributylstannyl ester of polymeric silicic acid (PTBS) was used for the preparation of a mesoporous organic-inorganic hybrid gel. Reactions of PTBS and polyhalosilane 1 such as …
Number of citations: 1 www.nature.com
S KOJIMA, K AKIBA - Journal of Synthetic Organic Chemistry, Japan, 1990 - jstage.jst.go.jp
ド誘導体に変換するという手段が従来から一般的に取 られてきている. しか し, こ れら保護された化合物は有機リチウムやアミド塩基に対 して不安定であ り, 化 合物を構築する上で使用で きる試薬が…
Number of citations: 0 www.jstage.jst.go.jp
T Uchida, Y Kita, H Maekawa, I Nishiguchi - Tetrahedron, 2006 - Elsevier
Mg-promoted reductive coupling of aromatic carbonyl compounds () with chlorosilanes, such as trimethylsilyl chloride (TMSCl:), 1,2-bis(chlorodimethylsilyl)ethane () and 1,5-…
Number of citations: 9 www.sciencedirect.com
M Samara, DA Loy - 1998 - osti.gov
Non-shrinking polymers are desirable as encapsulants for strain-free packaging for electronics. Ring-opening polymerizations of cyclic monomers such as lactams, cyclic ethers, and …
Number of citations: 2 www.osti.gov
LE Gusel'nikov, VV Volkova, EA Volnina… - Journal of Inorganic and …, 1998 - Springer
l,l,2,2-Tetramethyl-l,2-disilacyclobutane (TMDSCB), obtained by alkali metal vapor dehalogenation of l,2-bis(chlorodimethylsilyl(ethane, undergoes room-temperature spontaneous ring-…
Number of citations: 7 link.springer.com
S Packirisamy, G Ambadas, MR Rao… - European polymer journal, 2003 - Elsevier
In order to unambiguously assign the 29 Si-NMR chemical shifts of polydisilahydrocarbons containing structural units –CH 2 Si 1 (R 1 R 2 )Si 2 (R 1 R 2 )CHPh–, where R 1 =R 2 =Me or …
Number of citations: 2 www.sciencedirect.com
B Wrackmeyer, EV Klimkina, W Milius - Inorganic Chemistry …, 2004 - Elsevier
The reaction of 1,1 ′ -diaminoferrocene 1 with 1,2-bis(chlorodimethylsilyl)ethane in the presence of triethylamine leads to the ferrocene derivative 5 bearing in 1-position the amino …
Number of citations: 19 www.sciencedirect.com
S Fu, W Zhang, X Li, J Guan, W Song… - ACS Energy Letters, 2021 - ACS Publications
Humidity-assisted chlorination with solid protection via 1,2-bis(chlorodimethylsilyl)ethane (Si–Cl) incorporation is demonstrated as an effective strategy to address water erosion for …
Number of citations: 39 pubs.acs.org
ME Moret, JC Peters - Journal of the American Chemical Society, 2011 - ACS Publications
The reactivity of the anionic dinitrogen complex [(TPB)Fe(N 2 )] − (TPB = tris[2-(diisopropylphosphino)phenyl]borane) toward silicon electrophiles has been examined. [(TPB)Fe(N 2 )] − …
Number of citations: 196 pubs.acs.org

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